molecular formula C18H15FN2O3 B10983778 methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate

methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B10983778
M. Wt: 326.3 g/mol
InChI Key: MNWYRMWKUMFGCI-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indole moiety through an acetylamino group, with a fluorine atom attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

The next step involves the acetylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine. Finally, the benzoate ester is formed by reacting the acetylated indole with methyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways . The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(1H-indol-1-yl)acetyl]amino}benzoate: Lacks the fluorine atom, which may result in different biological activities and binding affinities.

    Methyl 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}benzoate: Contains a chlorine atom instead of fluorine, which can affect its chemical reactivity and biological properties.

    Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate: Contains a bromine atom, which can also influence its chemical and biological behavior.

Uniqueness

The presence of the fluorine atom in methyl 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}benzoate distinguishes it from other similar compounds. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 4-[[2-(6-fluoroindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15FN2O3/c1-24-18(23)13-3-6-15(7-4-13)20-17(22)11-21-9-8-12-2-5-14(19)10-16(12)21/h2-10H,11H2,1H3,(H,20,22)

InChI Key

MNWYRMWKUMFGCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

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